4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Overview
Description
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a phenylpyrazol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol typically involves multiple steps, starting from commercially available precursorsThe synthetic route often involves the use of reagents such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a ligand for various receptors.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 4-Ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-2-[4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3/c1-3-20-13-24(28-27(18(2)31-35-28)21-9-11-22(29)12-10-21)25(33)14-26(20)34-17-19-15-30-32(16-19)23-7-5-4-6-8-23/h4-16,33H,3,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJNPCCZQSUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CN(N=C2)C3=CC=CC=C3)O)C4=C(C(=NO4)C)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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